molecular formula C18H20N6O2S B2682013 3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide CAS No. 1021115-52-5

3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2682013
CAS RN: 1021115-52-5
M. Wt: 384.46
InChI Key: APDOBYYERMTOKN-UHFFFAOYSA-N
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Description

This compound is a derivative of N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives . It belongs to the class of organic compounds known as sulfanilides, which are organic aromatic compounds containing a sulfanilide moiety .


Synthesis Analysis

The synthesis of this compound involves the use of classical molecular simulation methods. The intercalated molecules were placed between SO3H groups of the host layers . Another study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 185 °C (sublimation) under a pressure of 0.8 Torr, and a predicted boiling point of 432.8±40.0 °C. The predicted density is 1.277±0.06 g/cm3 .

Future Directions

The future directions for this compound could involve further exploration of its biological activities. One study showed that similar compounds possess more cytotoxic activity than the reference drug (i.e., imatinib). Furthermore, these compounds showed significant antibacterial, antifungal, and antioxidant activities .

properties

IUPAC Name

3-methyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-14-3-2-4-16(13-14)27(25,26)21-12-11-20-17-5-6-18(24-23-17)22-15-7-9-19-10-8-15/h2-10,13,21H,11-12H2,1H3,(H,20,23)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDOBYYERMTOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

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